Methyl 3-chloro-2-benzoxycarbonylaminopropionate
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Overview
Description
N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of L–chloroalanine, with a methyl ester group at the carboxyl end. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester typically involves the protection of the amino group of L–chloroalanine with a benzyloxycarbonyl group. This is achieved by reacting L–chloroalanine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine. The reaction is carried out at room temperature and results in the formation of the N-benzyloxycarbonyl derivative. The carboxyl group is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to maintain the purity and quality of the product, with purification steps such as recrystallization or chromatography employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) or by treatment with strong acids like trifluoroacetic acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Deprotection: Catalytic hydrogenation is performed using hydrogen gas and Pd-C, while acid-mediated deprotection uses trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Yields L–chloroalanine and methanol.
Deprotection: Produces L–chloroalanine and benzyl alcohol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides and proteins.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving amino acid modifications.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.
Industrial Applications: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-tyrosine Methyl Ester: Similar in structure but contains a tyrosine residue instead of -chloroalanine.
N-Benzyloxycarbonyl-L-aspartic Acid Methyl Ester: Contains an aspartic acid residue and is used in similar applications.
N-Benzyloxycarbonyl-L-phenylalanine Methyl Ester: Features a phenylalanine residue and is commonly used in peptide synthesis.
Uniqueness
N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester is unique due to the presence of the chloro group, which allows for further functionalization through nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
methyl 3-chloro-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQXYVMAKOZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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